N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide
Description
This compound features a benzamide core substituted with a 4-fluorophenyl group and a piperidin-4-yl moiety. The piperidine ring is further modified by a propan-2-yl chain bearing a 1-cyanocyclohexylamino group.
Properties
IUPAC Name |
N-[1-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-16(20(28)26-22(15-24)11-3-2-4-12-22)27-13-9-19(10-14-27)25-21(29)17-5-7-18(23)8-6-17/h5-8,16,19H,2-4,9-14H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGOBQDXBOBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, including enzyme inhibition and potential therapeutic applications.
Structural Overview
The compound features several notable functional groups:
- Cyanocyclohexylamine moiety : Associated with various pharmacological activities.
- Piperidine ring : Known for its role in numerous bioactive compounds, contributing to neuropharmacological effects.
- Fluorobenzamide group : Enhances lipophilicity and may improve binding affinity to biological targets.
The biological activities of this compound can be attributed to its interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of similar compounds, providing insights into the expected activity of this compound. For instance:
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 | |
| Compound B | Urease | 1.13 ± 0.003 | |
| N-[1-[1... | AChE | TBD | TBD |
Note: TBD indicates that specific IC50 values for N-[1-[1... have not yet been published but are anticipated based on structural similarity.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
In these studies, the synthesized compounds demonstrated strong inhibitory effects, indicating potential for development as antibacterial agents.
Neuropharmacological Effects
Piperidine derivatives have been extensively studied for their neuropharmacological effects. The compound's structure suggests it may have:
- Antidepressant properties : Due to its ability to modulate neurotransmitter levels.
- Cognitive enhancement : Potentially improving memory and learning through cholinergic mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Benzamide Derivatives
Compounds sharing the piperidine-benzamide scaffold but differing in substituents exhibit varied pharmacological profiles:
Key Observations :
- Fluorine substitution at the benzamide’s para position (as in the target compound) is uncommon in opioid analogs but may improve metabolic stability compared to ortho- or meta-fluorinated derivatives .
Cyclohexyl-Containing Analogs
Cyclohexyl modifications influence lipophilicity and receptor selectivity:
Key Observations :
- Nitro or methoxy substituents (e.g., in ) contrast with the target’s fluorine, which may offer superior electronic properties for target engagement.
Fluorinated Benzamide Derivatives
Fluorine positioning and additional substituents modulate activity:
Key Observations :
- The target compound’s piperidine-linked fluorobenzamide differs from 4-fluoroisobutyrfentanyl’s phenethyl-piperidine scaffold, suggesting divergent receptor binding kinetics .
- Fluorine at the benzamide’s para position (target) versus aryl ring (4-fluoroisobutyrfentanyl) may alter metabolic pathways and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
